4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide, or HSF1A, is a small molecule identified through a high-throughput screening process designed to identify activators of human Heat Shock Factor 1 (HSF1). [] HSF1 is a transcription factor that plays a crucial role in the cellular stress response, particularly in regulating the expression of heat shock proteins (HSPs). [, ] HSPs are molecular chaperones involved in protein folding, refolding, and degradation, essential for maintaining cellular protein homeostasis. [, ] HSF1A's significance in scientific research stems from its ability to activate HSF1, thereby influencing HSP expression and impacting various cellular processes, including the cellular response to stress, protein aggregation, and cell survival. [, , , , ]
Heat Shock Factor 1, commonly referred to as HSF1, is a transcription factor that plays a crucial role in cellular responses to stress, particularly heat shock. It is responsible for the regulation of heat shock proteins, which assist in protein folding and protection against cellular stress. HSF1 is evolutionarily conserved across various species, from yeast to humans, and is involved in numerous physiological processes including development, metabolism, aging, and cancer.
HSF1 is classified as a transcription factor within the heat shock protein family. It is encoded by the HSF1 gene located on chromosome 8 in humans. Its primary function involves binding to heat shock elements in the promoter regions of target genes, leading to the transcriptional activation of heat shock proteins during stress conditions.
The synthesis of HSF1 can be studied through various methods including recombinant DNA technology. The gene encoding HSF1 can be cloned into expression vectors and introduced into host cells such as bacteria or yeast for protein production. Techniques such as polymerase chain reaction (PCR) and reverse transcription PCR (RT-PCR) are commonly used for gene amplification and expression analysis.
In laboratory settings, HSF1 can be synthesized using in vitro transcription and translation systems or through cell-free systems that allow for the assembly of proteins without living cells. This approach facilitates the study of post-translational modifications that are critical for HSF1 activation.
HSF1 exists primarily as a trimeric protein under stress conditions. The structure comprises three main domains: a DNA-binding domain, an oligomerization domain, and a regulatory domain. The DNA-binding domain allows HSF1 to bind to specific sequences within the promoters of heat shock protein genes.
Recent studies have highlighted the importance of phosphorylation at specific serine residues (e.g., S230, S320, S326, S419) which enhance its transcriptional activity during stress responses. These modifications facilitate the recruitment of co-activators and chromatin remodeling factors that are essential for effective gene expression.
HSF1 undergoes several chemical reactions during its activation process. Upon exposure to heat or other stressors, it dissociates from chaperone complexes (such as heat shock proteins) that inhibit its activity. This release allows HSF1 to form trimers that bind to heat shock elements in target gene promoters.
Additionally, post-translational modifications such as phosphorylation and acetylation play significant roles in modulating HSF1 activity. For instance, phosphorylation at S419 by Polo-like kinase 1 is crucial for stabilizing the HSF1-DNA complex and promoting transcriptional activation of heat shock proteins like HSP72.
The mechanism of action of HSF1 involves several steps:
Data from various studies indicate that HSF1 also interacts with chromatin remodeling complexes to establish an active chromatin state conducive to transcription during stress responses.
HSF1 is a soluble protein with a molecular weight around 70 kDa. It exhibits stability under physiological conditions but may undergo conformational changes upon binding to DNA or interacting with other proteins. The protein's solubility can be affected by post-translational modifications which influence its interactions with other cellular components.
Key physical properties include:
Chemical properties include:
HSF1 has significant applications in various fields of research:
HSF1 (Heat Shock Factor 1) is a modular transcription factor characterized by distinct structural domains that collectively govern its stress-responsive functions. The N-terminal DNA-binding domain (DBD) adopts a winged helix-turn-helix (wHTH) conformation, enabling recognition of conserved nGAAn pentameric sequences known as heat shock elements (HSEs) in target gene promoters [5] [7]. This domain is evolutionarily conserved across eukaryotes and is essential for promoter-specific binding.
Adjacent to the DBD lies the oligomerization domain, composed of hydrophobic heptad repeats (HR-A/B and HR-C). HR-A/B (also termed leucine zipper domains LZ1-3) forms an elongated coiled-coil structure that facilitates trimerization under stress conditions. In contrast, HR-C (LZ4) acts as an intramolecular repressor by interacting with HR-A/B in unstressed cells, maintaining HSF1 in a monomeric, inactive state [5] [7] [10]. Deletion or mutation of HR-C leads to constitutive trimerization, confirming its autoinhibitory role [10].
The regulatory domain (RD), situated between HR-C and the transactivation domain, is intrinsically disordered and heavily modified by post-translational modifications (PTMs). This domain integrates stress signals via phosphorylation, acetylation, and sumoylation events that fine-tune HSF1 activity [6] [9]. The C-terminal transactivation domain (TAD) contains two subdomains (TAD1: aa 401–420; TAD2: aa 431–529) rich in hydrophobic and acidic residues. TAD1 adopts an α-helical conformation and directly recruits co-activators like TAF9 and CBP/p300 to initiate transcription [6] [7].
Table 1: Structural and Functional Domains of HSF1
Domain | Position | Key Structural Features | Functional Role |
---|---|---|---|
DNA-Binding (DBD) | N-terminal (aa 1–100) | Winged helix-turn-helix motif | Binds nGAAn repeats in HSEs |
Oligomerization (HR-A/B) | Adjacent to DBD | Leucine zipper-like coiled-coil | Mediates stress-inducible trimerization |
Oligomerization (HR-C) | C-terminal | Hydrophobic heptad repeats | Intramolecular repression of trimerization |
Regulatory (RD) | Central | Intrinsically disordered | Platform for PTMs; integrates stress signals |
Transactivation (TAD) | C-terminal (aa 401–529) | Hydrophobic/acidic residues; TAD1 α-helical | Recruits transcriptional co-activators |
HSF1 activation is a multi-step process initiated by proteotoxic stress (e.g., heat, oxidative damage). Under basal conditions, cytosolic chaperones (Hsp70, Hsp90, TRiC/CCT) sequester HSF1 in a monomeric, repressed state [8] [9]. Stress-induced protein misfolding titrates these chaperones away from HSF1, triggering a conformational switch:
Trimerization: Release from chaperones permits unfolding of HR-C and stabilization of HR-A/B, enabling trimer formation via coiled-coil interactions. Hydrogen-exchange mass spectrometry (HX-MS) studies reveal this process is highly cooperative (midpoint: 36°C) and concentration-dependent [10]. Hsp90 delays trimerization by lowering the transition midpoint and reducing cooperativity, widening the thermal response window [10].
Nuclear Translocation: Trimerized HSF1 accumulates in the nucleus via inhibited nuclear export. Phosphorylation at key residues (e.g., Ser230, Ser326) by kinases (CaMKII, ERK1/2) enhances nuclear retention and DNA-binding competence [2] [6].
Post-Translational Modifications (PTMs):
HSF1 orchestrates diverse transcriptional programs beyond the classic heat shock response:
Canonical Targets:
Non-Canonical Targets:
Table 2: Canonical vs. Non-Canonical Transcriptional Targets of HSF1
Target Category | Representative Genes | Function | Binding Mechanism |
---|---|---|---|
Canonical | |||
∙ Chaperones | HSP70 (HSPA1A), HSP90 (HSP90AA1) | Protein folding, anti-aggregation | High-affinity binding to perfect HSE arrays |
∙ Proteasome | PSMB5, PSMC1 | Damaged protein degradation | Direct HSE binding |
Non-Canonical | |||
∙ Repressed genes | c-fos, c-fms, IL-1β | Cell proliferation, inflammation | Quenching of activators (e.g., NF-IL6) |
∙ Oncogenic co-targets | CDK4, CCND2, LDHA | Cell cycle progression, glycolysis | Complex with c-MYC/MAX at E-boxes |
∙ Developmental | Placental lactogen | Embryogenesis, fertility | Tissue-specific HSE variants |
HSF1’s target specificity is dictated by HSE architecture: Canonical HSP promoters contain long, contiguous HSE repeats favoring cooperative HSF1 binding, while non-canonical targets possess shorter or degenerate HSEs or rely on co-factor tethering [1] [5]. This plasticity enables HSF1 to regulate proteostasis, metabolism, and cell survival in stress, development, and disease.
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